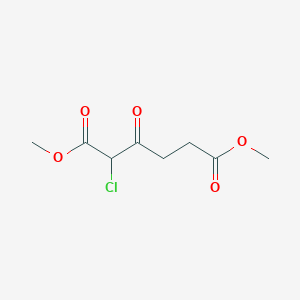

Dimethyl 2-chloro-3-oxohexanedioate

Description

No data is available in the provided evidence regarding this compound’s synthesis, properties, or applications. Structurally, it is an ester derivative of hexanedioic acid with a chlorine atom and a ketone group at positions 2 and 3, respectively. Such compounds are often intermediates in organic synthesis, but specific details cannot be confirmed without additional sources.

Properties

CAS No. |

5471-22-7 |

|---|---|

Molecular Formula |

C8H11ClO5 |

Molecular Weight |

222.62 g/mol |

IUPAC Name |

dimethyl 2-chloro-3-oxohexanedioate |

InChI |

InChI=1S/C8H11ClO5/c1-13-6(11)4-3-5(10)7(9)8(12)14-2/h7H,3-4H2,1-2H3 |

InChI Key |

JVFHWJAJRDCZQI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)C(C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-chloro-3-oxohexanedioate can be synthesized through several methods. One common approach involves the chlorination of dimethyl hexanedioate, followed by oxidation to introduce the oxo group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and an oxidizing agent like potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-chloro-3-oxohexanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dimethyl 2-chloro-3-hydroxyhexanedioate.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Higher oxidation state products, such as carboxylic acids.

Reduction: Dimethyl 2-chloro-3-hydroxyhexanedioate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-chloro-3-oxohexanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-chloro-3-oxohexanedioate involves its reactivity with various molecular targets. The chloro and oxo groups facilitate interactions with nucleophiles and electrophiles, enabling the compound to participate in a wide range of chemical reactions. These interactions can affect molecular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, hypothetical comparisons can be inferred based on general organic chemistry principles:

a. Dimethyl Fumarate (DMF)

- While unrelated structurally (DMF is a fumaric acid ester), it is mentioned in the evidence as a therapeutic agent for multiple sclerosis. Unlike dimethyl 2-chloro-3-oxohexanedioate, DMF lacks chlorine and ketone groups but shares ester functionalities. DMF’s mechanism involves Nrf2 pathway activation , whereas the target compound’s reactivity would likely focus on electrophilic substitution or nucleophilic acyl substitution due to its chloro and ketone groups.

b. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- This compound (from ) is a methylamino-substituted butanoate ester. Its synthesis involves deprotection reactions , but its structural differences (shorter carbon chain, amino group) preclude meaningful comparison with this compound.

c. Hexamethylene Diisocyanate

- A diisocyanate used in polymer production . Functionally and structurally unrelated to ester derivatives.

Critical Limitations in Evidence

- The provided materials lack data on the target compound’s physical/chemical properties, synthetic routes, or biological activity.

- No comparative studies involving esters with chloro-ketone substituents are cited.

Recommendations for Further Research

To address this gap, consult specialized databases (e.g., Reaxys, SciFinder) or literature focusing on:

- Synthetic applications of chloro-ketone esters in heterocycle formation.

- Spectroscopic data (e.g., $^{1}\text{H}$-NMR, IR) for analogous compounds.

- Reactivity studies comparing chloro, keto, and ester functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.